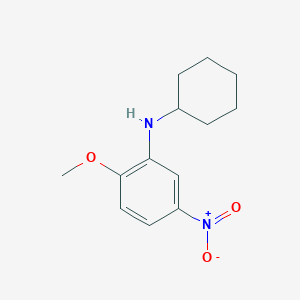
2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide, also known as NPTA, is a chemical compound that has been widely studied for its potential applications in scientific research. This molecule has a unique structure that makes it an attractive target for researchers interested in developing new drugs and therapies. In
作用机制
The mechanism of action of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in cell signaling pathways. 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and proliferation. Additionally, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to modulate the activity of ion channels and neurotransmitter receptors, which play important roles in neuronal signaling.
Biochemical and Physiological Effects:
2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and neuroprotective effects. Additionally, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its overall therapeutic potential.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide in lab experiments is its unique structure, which makes it an attractive target for drug discovery and development. Additionally, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to have a variety of biological effects, making it a versatile tool for researchers in many different fields. However, there are also limitations to using 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide in lab experiments, including its relatively low yield in synthesis and its potential toxicity at high concentrations.
未来方向
There are many potential future directions for research involving 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide. One area of interest is the development of new drugs and therapies based on the structure of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide and its potential applications in a variety of scientific research areas. Finally, more research is needed to explore the potential advantages and limitations of using 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide in lab experiments, as well as its potential toxicity at high concentrations.
合成方法
The synthesis of 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide involves several steps, including the reaction of 4-nitrophenol with thionyl chloride to form 4-nitrophenyl chloride, which is then reacted with potassium thioacetate to form the thioester intermediate. This intermediate is then reacted with 2-bromoacetamide to produce 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide. The overall yield of this synthesis method is approximately 50%.
科学研究应用
2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been studied for its potential as a neuroprotective agent, as well as its ability to modulate neurotransmitter release. In drug discovery, 2-(4-nitrophenoxy)-N-1,3-thiazol-2-ylacetamide has been used as a lead compound for the development of new drugs and therapies.
属性
IUPAC Name |
2-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c15-10(13-11-12-5-6-19-11)7-18-9-3-1-8(2-4-9)14(16)17/h1-6H,7H2,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPKBEPSQMEWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl {[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5799108.png)


![1-[2-(4-tert-butylphenoxy)ethyl]pyrrolidine](/img/structure/B5799128.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)





![N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)

![3-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5799206.png)
![7-(difluoromethyl)-5-phenyl-N-(3,4,5-trimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5799213.png)